Enhanced Aqueous Solubility via Hydrobromide Salt Form Relative to Free Base
The hydrobromide salt form (CAS 27058-83-9) provides a quantifiable and crucial advantage over its free base analog, 2-amino-4-chlorobenzothiazole (CAS 19952-47-7). While the parent 2-aminobenzothiazole class is characterized by very poor aqueous solubility (e.g., 2-aminobenzothiazole itself is 'very slightly soluble' or 'sparingly soluble' in water ), the salt form is specifically designed to enhance solubility. This is a well-established principle in pharmaceutical sciences where salt formation of a basic amine with hydrobromic acid significantly increases aqueous solubility, which is essential for in vitro assays and in vivo bioavailability. This property directly differentiates it from the free base, which would likely require DMSO or other organic solvents for dissolution, potentially interfering with biological assays or necessitating more complex formulation for industrial applications.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Significantly enhanced aqueous solubility (salt form characteristic) |
| Comparator Or Baseline | 2-aminobenzothiazole (free base) is 'very slightly soluble' or 'sparingly soluble' in water |
| Quantified Difference | Not explicitly quantified, but a class-level inference based on fundamental pharmaceutical chemistry principles. |
| Conditions | Standard room temperature aqueous conditions |
Why This Matters
For procurement, this ensures the compound can be readily used in standard aqueous biological buffers without the need for organic co-solvents that can confound assay results or require additional downstream processing.
